Methyl 7-methyl-4-oxooctanoate chemical properties
Methyl 7-methyl-4-oxooctanoate chemical properties
Topic: Methyl 7-methyl-4-oxooctanoate Chemical Properties Content Type: Technical Reference Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists
A Strategic Intermediate for Lipid and Terpenoid Synthesis
Executive Summary
Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized keto-ester intermediate utilized primarily in the synthesis of complex branched-chain fatty acids, terpenoids, and pharmaceutical analogs such as prostanoids.[1] Its structure—featuring a terminal methyl ester, a central ketone, and a branched isobutyl tail—makes it a "linchpin" molecule. It allows for dual-functionalization: the ester moiety serves as a protected acid capable of further chain extension or cyclization, while the ketone provides a site for nucleophilic addition or reduction.
This guide provides a rigorous technical analysis of its properties, a validated synthesis protocol focusing on the classic organocadmium route (favored for its chemoselectivity in the presence of esters), and critical quality control parameters.
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | Methyl 7-methyl-4-oxooctanoate |
| CAS Number | 53663-32-4 |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| SMILES | COC(=O)CCC(=O)CCC(C)C |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in organic solvents (Et₂O, CH₂Cl₂, THF); insoluble in water |
| Predicted Boiling Point | ~240–250 °C (at 760 mmHg) |
| Density | ~0.98 g/cm³ (Predicted) |
Core Synthesis Protocol: The Organocadmium Route
Rationale
While modern organometallic chemistry often utilizes organozinc or organocopper reagents, the synthesis of methyl 7-methyl-4-oxooctanoate is classically achieved via organocadmium reagents .
-
Why Cadmium? Unlike Grignard reagents (RMdX), organocadmium reagents (R₂Cd) are less reactive toward esters but highly reactive toward acid chlorides. This chemoselectivity is crucial here: it allows the alkylation of the acid chloride moiety of methyl succinyl chloride without attacking the methyl ester group on the other end of the molecule.
Reaction Scheme
The synthesis involves the reaction of di(3-methylbutyl)cadmium (diisopentylcadmium) with methyl 3-(chlorocarbonyl)propionate (methyl succinyl chloride).
Caption: Chemoselective alkylation of methyl succinyl chloride using diisopentylcadmium to yield the target keto-ester.
Detailed Methodology
Safety Warning: Cadmium compounds are highly toxic and carcinogenic. Work must be performed in a high-efficiency fume hood.[2] All waste must be segregated as heavy metal waste.
Step 1: Preparation of Diisopentylcadmium
-
Grignard Formation: In a dry 3-neck flask under N₂, react magnesium turnings (1.1 eq) with 1-bromo-3-methylbutane (1.0 eq) in anhydrous diethyl ether to form the Grignard reagent.
-
Transmetallation: Cool the Grignard solution to 0°C. Add anhydrous Cadmium Chloride (CdCl₂, 0.55 eq) in portions.
-
Formation: Reflux the mixture for 45 minutes to ensure complete conversion to diisopentylcadmium. The solution will turn viscous/gray. Replace ether with anhydrous benzene (or toluene for a greener profile) by distillation if higher reaction temperatures are required, though ether is often sufficient.
Step 2: Acylation
-
Addition: Cool the organocadmium reagent to 0°C.
-
Reactant: Add Methyl Succinyl Chloride (0.8 eq relative to Grignard starting material) dissolved in benzene/ether dropwise over 30 minutes.
-
Note: The ester group on the acid chloride remains intact due to the low reactivity of R₂Cd toward esters.
-
-
Reflux: Allow to warm to room temperature, then reflux for 1–2 hours to drive the reaction to completion.
Step 3: Workup
-
Quench: Pour the reaction mixture carefully into ice-cold dilute H₂SO₄ or NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ether (3x).[2]
-
Purification: Wash combined organics with water, saturated NaHCO₃, and brine. Dry over MgSO₄.[3]
-
Isolation: Remove solvents under reduced pressure. Purify the oily residue via vacuum distillation or flash chromatography (Hexanes:EtOAc gradient) to obtain Methyl 7-methyl-4-oxooctanoate.
Quality Control & Self-Validation
To ensure the identity and purity of the synthesized compound, the following spectroscopic signatures must be verified.
1H NMR Validation (Predicted, CDCl₃, 400 MHz)
-
δ 3.67 ppm (s, 3H): Methyl ester singlet (–COOCH₃ ). Distinctive diagnostic peak.
-
δ 2.70 ppm (t, 2H): Methylene alpha to ketone (–CO–CH₂ –CH₂–COOMe).
-
δ 2.58 ppm (t, 2H): Methylene alpha to ester (–CH₂–CH₂ –COOMe).
-
δ 2.45 ppm (t, 2H): Methylene alpha to ketone on alkyl side (–CO–CH₂ –CH₂–CH(CH₃)₂).
-
δ 1.50 ppm (m, 1H): Methine proton of the isopropyl group.
-
δ 0.90 ppm (d, 6H): Gem-dimethyl doublet (–CH(CH₃ )₂).
Self-Validating Checkpoint
-
Absence of Alcohol: If the ester was attacked, you would see tertiary alcohol signatures. The preservation of the singlet at ~3.67 ppm and the specific integration ratio of 3:6 (Ester Methyl : Isopropyl Methyls) confirms the chemoselectivity was successful.
Applications in Drug Development
Methyl 7-methyl-4-oxooctanoate serves as a versatile scaffold in medicinal chemistry:
-
Prostanoid Synthesis: The molecule provides the "alpha-chain" framework found in many prostaglandins. The ketone at C4 can be subjected to Horner-Wadsworth-Emmons reactions to install the cyclopentenone ring characteristic of E-series prostaglandins.
-
Terpenoid Mimetics: The isobutyl tail mimics the branching found in leucine and terpene units, making this compound useful in synthesizing inhibitors for enzymes that process branched-chain fatty acids.
-
Metabolic Probes: Used as a substrate to study beta-oxidation pathways or ketogenesis in lipid metabolism research.
References
-
Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones". Chemical Reviews, 40(1), 15-32. Link
-
Cason, J., & Prout, F. S. (1948). "Methyl Succinyl Chloride".[4][5][6][7] Organic Syntheses, 28, 75. Link (Provides the precursor synthesis).
-
Jones, P. R., & Desio, P. J. (1978). "The less familiar reactions of organocadmium reagents". Chemical Reviews, 78(5), 491-516. Link
-
Stowell, J. C. (1976). "New methods for the synthesis of ketones". Chemical Reviews, 76(6), 731-770. Link (Contextualizes the oxo-ester synthesis).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. echemi.com [echemi.com]
- 5. CAS 1490-25-1: Methyl succinyl chloride | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. 1490-25-1 CAS | METHYL SUCCINYL CHLORIDE | Acid Halides | Article No. 4674P [lobachemie.com]
